molecular formula C10H13ClFNO3 B13704519 Methyl 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetate Hydrochloride

Methyl 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetate Hydrochloride

Cat. No.: B13704519
M. Wt: 249.66 g/mol
InChI Key: QOIYFAURZAIKST-UHFFFAOYSA-N
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Description

Methyl 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetate Hydrochloride is an organic compound with the molecular formula C10H12FNO3·HCl. This compound is of interest due to its unique chemical structure, which includes a fluorine atom and a methoxy group attached to a phenyl ring, as well as an amino group and an ester functional group. These features make it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetate Hydrochloride typically involves multiple steps. One common method starts with the nitration of 2-fluoro-4-methoxybenzene to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The resulting compound is then subjected to esterification with methyl chloroacetate under basic conditions to form the desired ester. Finally, the hydrochloride salt is formed by treating the ester with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes, such as recrystallization and chromatography, are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetate Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetate Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-Amino-2-(4-fluorophenyl)acetate Hydrochloride
  • Methyl 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetate Hydrochloride
  • Methyl 2-Amino-2-(4-methoxyphenyl)acetate Hydrochloride

Uniqueness

Methyl 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetate Hydrochloride is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This unique arrangement imparts distinct electronic and steric properties, making it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C10H13ClFNO3

Molecular Weight

249.66 g/mol

IUPAC Name

methyl 2-amino-2-(2-fluoro-4-methoxyphenyl)acetate;hydrochloride

InChI

InChI=1S/C10H12FNO3.ClH/c1-14-6-3-4-7(8(11)5-6)9(12)10(13)15-2;/h3-5,9H,12H2,1-2H3;1H

InChI Key

QOIYFAURZAIKST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(C(=O)OC)N)F.Cl

Origin of Product

United States

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